molecular formula C21H19ClN2O5 B13005082 Ethyl 3-(4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)-2-cyanoacrylate

Ethyl 3-(4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)-2-cyanoacrylate

Cat. No.: B13005082
M. Wt: 414.8 g/mol
InChI Key: ALIGOHQMDLGTOU-OQLLNIDSSA-N
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Description

Ethyl 3-(4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)-2-cyanoacrylate is a complex organic compound with a variety of potential applications in scientific research and industry This compound is characterized by its unique structure, which includes a cyanoacrylate group, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)-2-cyanoacrylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorophenylamine with ethyl cyanoacetate under basic conditions to form an intermediate product. This intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)-2-cyanoacrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Ethyl 3-(4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)-2-cyanoacrylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of adhesives, coatings, and other materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)-2-cyanoacrylate involves its interaction with specific molecular targets. The cyanoacrylate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. Additionally, the chlorophenyl and methoxyphenyl groups may contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyanoacrylate: A simpler cyanoacrylate compound used in adhesives.

    3-Chlorophenylamine: A precursor in the synthesis of various organic compounds.

    3-Methoxybenzoyl chloride: Used in the synthesis of esters and amides.

Uniqueness

Ethyl 3-(4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)-2-cyanoacrylate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in research and industry.

Properties

Molecular Formula

C21H19ClN2O5

Molecular Weight

414.8 g/mol

IUPAC Name

ethyl (E)-3-[4-[2-(3-chloroanilino)-2-oxoethoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoate

InChI

InChI=1S/C21H19ClN2O5/c1-3-28-21(26)15(12-23)9-14-7-8-18(19(10-14)27-2)29-13-20(25)24-17-6-4-5-16(22)11-17/h4-11H,3,13H2,1-2H3,(H,24,25)/b15-9+

InChI Key

ALIGOHQMDLGTOU-OQLLNIDSSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Cl)OC)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Cl)OC)C#N

Origin of Product

United States

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